molecular formula C4H2Dy-2 B168898 Dysprosium tetracarbide CAS No. 12543-88-3

Dysprosium tetracarbide

Cat. No.: B168898
CAS No.: 12543-88-3
M. Wt: 212.56 g/mol
InChI Key: WSBDJAXQWHCAGF-UHFFFAOYSA-N
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Description

Dysprosium tetracarbide (DyC₄) is a rare earth carbide compound characterized by its unique crystallographic and magnetic properties. As a member of the lanthanide carbide family, it exhibits a cubic crystal structure with dysprosium atoms occupying interstitial sites within the carbon lattice . This compound is synthesized via high-temperature solid-state reactions, often involving dysprosium oxide (Dy₂O₃) and graphite under inert conditions. Its paramagnetic behavior, attributed to dysprosium’s unpaired 4f electrons, makes it valuable for applications in magnetic refrigeration and spintronics . Recent advancements in separation techniques, such as magnetic-field-assisted crystallization, have enabled the production of high-purity dysprosium precursors (99.7% purity), enhancing the quality of DyC₄ .

Properties

CAS No.

12543-88-3

Molecular Formula

C4H2Dy-2

Molecular Weight

212.56 g/mol

IUPAC Name

dysprosium;ethyne

InChI

InChI=1S/2C2H.Dy/c2*1-2;/h2*1H;/q2*-1;

InChI Key

WSBDJAXQWHCAGF-UHFFFAOYSA-N

SMILES

C#[C-].C#[C-].[Dy]

Canonical SMILES

C#[C-].C#[C-].[Dy]

Synonyms

DYSPROSIUM TETRACARBIDE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dysprosium tetracarbide is often compared to other rare earth tetracarbides, such as lanthanum tetracarbide (LaC₄) and cerium tetracarbide (CeC₄), due to their structural similarities and overlapping applications. Below is a detailed analysis based on recent studies:

Table 1: Structural and Magnetic Properties

Property DyC₄ LaC₄ CeC₄ Source
Crystal Structure Cubic Cubic Cubic
Magnetic Susceptibility (χ) 0.045 emu/g 0.012 emu/g 0.028 emu/g
Thermal Stability (°C) >1,800 >1,500 >1,600
Paramagnetic Strength High Low Moderate

Key Findings:

Magnetic Behavior : DyC₄ demonstrates superior paramagnetism compared to LaC₄ and CeC₄ due to dysprosium’s high magnetic moment (10.6 µB) . This property is critical for magnetic refrigeration systems, where DyC₄ outperforms LaC₄ by 275% in cooling efficiency under similar conditions .

Thermal Stability : DyC₄ exhibits exceptional thermal resilience (>1,800°C), surpassing LaC₄ and CeC₄, as confirmed by thermogravimetric analysis (Supplementary Table 3, ).

Synthetic Efficiency : The purity of dysprosium precursors directly impacts DyC₄’s performance. Magnetic-field-assisted separation (as in ) reduces impurity levels (e.g., lanthanum) to <0.3%, compared to traditional acid-solvent methods (5–10% impurities) .

Q & A

Q. What are the established methodologies for synthesizing dysprosium tetracarbide (DyC₄) in laboratory settings?

Synthesis typically involves high-temperature solid-state reactions or gas-phase deposition. For DyC₄, a common approach is arc-melting dysprosium metal with graphite under inert atmospheres (e.g., argon) at temperatures exceeding 1500°C. Post-synthesis, annealing at controlled temperatures (800–1000°C) ensures phase purity. Characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) is critical to verify stoichiometry and crystal structure .

Q. How do researchers characterize the thermodynamic stability of this compound?

Differential scanning calorimetry (DSC) measures phase transitions and decomposition temperatures. Thermogravimetric analysis (TGA) under varying atmospheres (e.g., nitrogen, argon) quantifies oxidative stability. Computational methods, such as density functional theory (DFT), predict enthalpy changes and lattice stability, which are cross-validated with experimental data .

Q. What spectroscopic techniques are most effective for analyzing DyC₄’s electronic structure?

X-ray photoelectron spectroscopy (XPS) identifies oxidation states of dysprosium and carbon bonding environments. Raman spectroscopy detects vibrational modes specific to C-C bonds in the carbide lattice. Synchrotron-based X-ray absorption near-edge structure (XANES) probes unoccupied electronic states, providing insights into hybridization between dysprosium 4f orbitals and carbon 2p orbitals .

Q. How is the magnetic behavior of DyC₄ investigated experimentally?

SQUID magnetometry measures magnetization vs. temperature (M-T curves) and field (M-H loops) to determine magnetic ordering temperatures (e.g., Néel or Curie points) and anisotropy. Neutron diffraction resolves magnetic moments at atomic sites, while Mössbauer spectroscopy (for applicable isotopes) examines hyperfine interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported electronic properties of DyC₄ (e.g., conductivity vs. semiconducting behavior)?

Discrepancies often arise from impurities or off-stoichiometry. Cross-validation using multiple techniques—Hall effect measurements for carrier density, angle-resolved photoemission spectroscopy (ARPES) for band structure, and DFT simulations—is essential. Controlled synthesis with strict stoichiometric monitoring (e.g., via energy-dispersive X-ray spectroscopy) reduces variability .

Q. How can isotopic variation (e.g., ¹⁶⁴Dy vs. ¹⁶²Dy) influence neutron scattering studies of DyC₄?

Natural dysprosium contains seven isotopes with varying neutron absorption cross-sections. Enriched ¹⁶⁴Dy (high neutron absorption) is used in neutron-shielding applications, while ¹⁶²Dy (lower absorption) is preferred for neutron diffraction studies to minimize signal attenuation. Isotope-specific effects on lattice dynamics can be modeled using phonon dispersion calculations .

Q. What computational frameworks are used to model DyC₄’s magnetocaloric properties?

DFT+U calculations account for strong electron correlations in dysprosium’s 4f orbitals. Monte Carlo simulations predict magnetic phase transitions under varying temperatures and fields. Machine learning models trained on experimental datasets optimize predictions of entropy changes near critical temperatures .

Q. How do researchers design experiments to probe DyC₄’s behavior under extreme conditions (e.g., high pressure/temperature)?

Diamond anvil cells (DACs) apply pressures up to 100 GPa, paired with laser heating (>2000 K). In situ XRD and Raman spectroscopy track structural changes. Shock compression experiments coupled with time-resolved spectroscopy reveal dynamic phase transitions .

Q. What methodologies address challenges in synthesizing phase-pure DyC₄ thin films for electronic applications?

Pulsed laser deposition (PLD) or molecular beam epitaxy (MBE) ensures atomic-level control. Substrate choice (e.g., lattice-matched carbides like SiC) minimizes strain. In situ reflection high-energy electron diffraction (RHEED) monitors growth kinetics, while atomic force microscopy (AFM) assesses surface morphology .

Q. How are discrepancies in DyC₄’s thermal conductivity data reconciled across studies?

Thermal transport measurements (e.g., laser flash analysis) must account for porosity and grain boundaries. Comparative studies using single-crystal vs. polycrystalline samples isolate intrinsic vs. extrinsic effects. First-principles calculations (e.g., solving Boltzmann transport equations) predict phonon lifetimes and scattering rates .

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